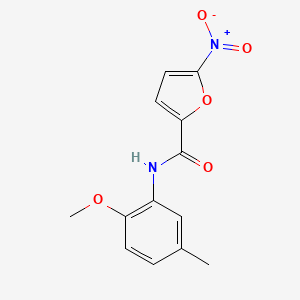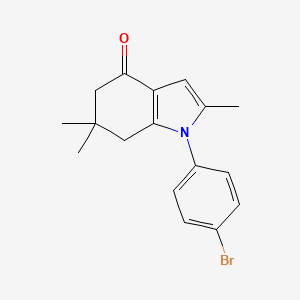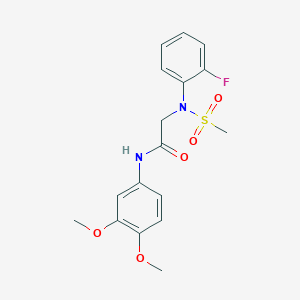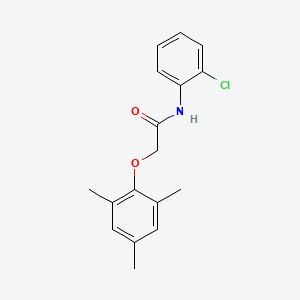
7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one is a compound that belongs to the class of coumarin derivatives. It is also known as Dicoumarol and is a potent anticoagulant that inhibits vitamin K epoxide reductase. The compound was first discovered in 1940 and has since been extensively studied for its scientific research applications.
Mécanisme D'action
Dicoumarol acts as an anticoagulant by inhibiting vitamin K epoxide reductase, an enzyme that is responsible for the regeneration of vitamin K. Vitamin K is an essential cofactor in the coagulation process, and its inhibition leads to the depletion of functional clotting factors such as prothrombin and factors VII, IX, and X. As a result, Dicoumarol prevents the formation of blood clots and is used in the treatment and prevention of thrombosis.
Biochemical and Physiological Effects:
Dicoumarol has several biochemical and physiological effects. The compound inhibits the synthesis of clotting factors in the liver and prevents the formation of blood clots. Dicoumarol has also been shown to have anti-inflammatory and antioxidant properties and may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Dicoumarol has several advantages for lab experiments. The compound is readily available, and its mechanism of action is well understood, making it an ideal tool for the study of blood coagulation. However, Dicoumarol has some limitations, including its narrow therapeutic window and the potential for bleeding complications.
Orientations Futures
There are several future directions for the study of Dicoumarol. One area of research is the development of new anticoagulant drugs that target vitamin K epoxide reductase. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of Dicoumarol and its potential therapeutic applications in the treatment of inflammatory diseases. Additionally, the genetic basis of thrombosis and the role of vitamin K in the coagulation process continue to be areas of active research.
Méthodes De Synthèse
7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one can be synthesized through various methods. One of the most common methods is the condensation of 4-hydroxycoumarin with diacetyl in the presence of a base such as potassium hydroxide. The reaction yields Dicoumarol in high yields and purity.
Applications De Recherche Scientifique
Dicoumarol has been extensively studied for its scientific research applications. The compound is widely used as a tool in the study of blood coagulation and has been used to investigate the mechanism of action of anticoagulant drugs such as warfarin. Dicoumarol has also been used to study the role of vitamin K in the coagulation process and to investigate the genetic basis of thrombosis.
Propriétés
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-10-11(2)17(20)22-16-12(3)14(8-7-13(10)16)21-9-15(19)18(4,5)6/h7-8H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHRTHZFBHCULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5885070.png)
![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)

![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)



![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)
![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885144.png)


